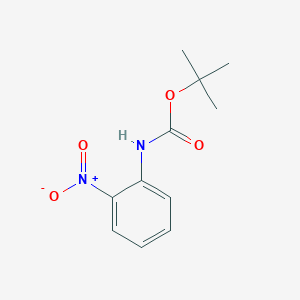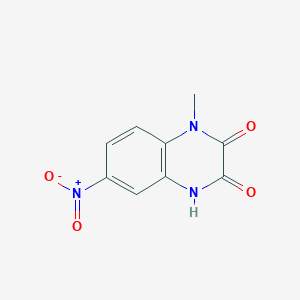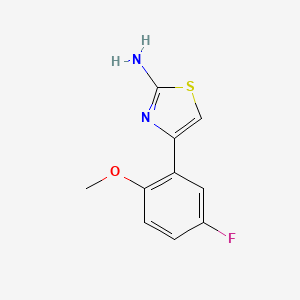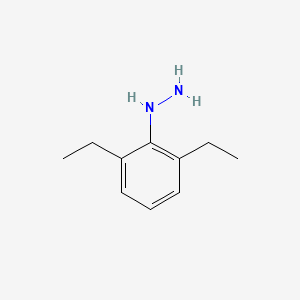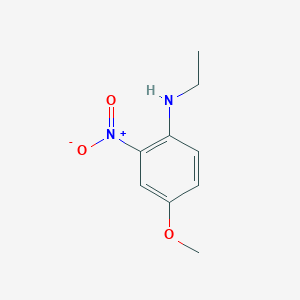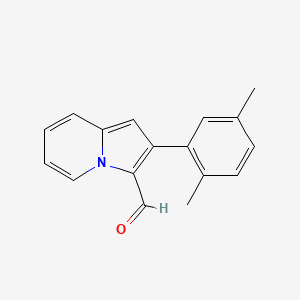
2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde” is a chemical compound with the molecular formula C17H15NO . It is a type of heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of indolizines, including “2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde”, can be achieved through various methods. These include cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations . For example, an efficient strategy for the synthesis of indolizine-1-carboxylates involves the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones followed by the aldol condensation of pyridinium intermediate .Molecular Structure Analysis
The molecular structure of “2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde” is based on the indolizine core, which is a nitrogen-containing heterocycle . The compound has a molecular weight of 249.31 .Chemical Reactions Analysis
Indolizines, including “2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde”, can undergo various chemical reactions. For instance, they can participate in Pd-catalyzed cross-coupling/cycloisomerization of 3-(2-pyridyl)propargyl carbonates with arylboronic acids .Scientific Research Applications
Synthesis Techniques
- Domino Reactions for Derivative Synthesis : A novel one-pot domino reaction was developed to synthesize 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives using alkyl or aryl isocyanides and pyridine-2-carbaldehyde in the presence of acetoacetanilide (Ziyaadini et al., 2011).
- Efficient One-Step Synthesis : General and direct synthesis of indolizine-1-carbaldehydes from phenylpropiolaldehyde and pyridinium ylides was achieved, offering a functionalized indolizine synthesis method with a wide substrate scope (Gao et al., 2016).
Applications in Medicinal Chemistry
- Antitumor Activity : A study on the synthesis of indolylchalcones and their pyrazoline analogs under microwave irradiation revealed significant antitumor activity against human hepatocellular carcinoma cell line (Hep-G2) (Zahran et al., 2010).
- Potential in Cancer Treatment : Indolizine-chalcone hybrids showed promising results in inducing caspase-dependent apoptosis of human lymphoma cells, highlighting their potential as anticancer agents (Park et al., 2018).
Optical and Electrochemical Properties
- Photophysical and Electrochemical Studies : Synthesis of 2,5-diaryl-indolizines through palladium-catalyzed cross-coupling reactions displayed promising optoelectronic properties and biomolecular labeling potential (Amaral et al., 2014).
Catalytic Applications
- Catalytic Activity for Aminoindolizines : The use of copper iodide nanoparticles immobilized on polysulfonamide gel demonstrated high catalytic activity and recyclability in the synthesis of amino indolizine products (Solgi et al., 2020).
Novel Synthesis Approaches
Crystallochromic Dye Synthesis : A base- and catalyst-free photochemical route was employed to synthesize a crystallochromic indolizine dye, showcasing a unique approach in dye synthesis (Dohmen et al., 2019).
Synthesis of Luminescence Sensing Frameworks : Research on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks highlighted their potential as fluorescence sensors for benzaldehyde-based derivatives (Shi et al., 2015).
properties
IUPAC Name |
2-(2,5-dimethylphenyl)indolizine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-6-7-13(2)15(9-12)16-10-14-5-3-4-8-18(14)17(16)11-19/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVIGMMMHZBRJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(N3C=CC=CC3=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

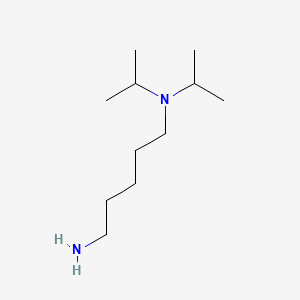

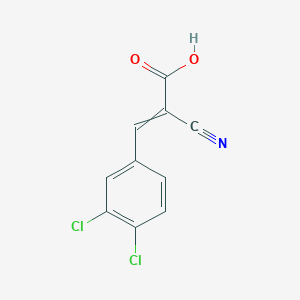
![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)
